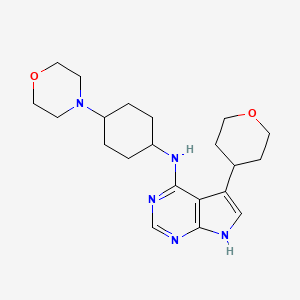

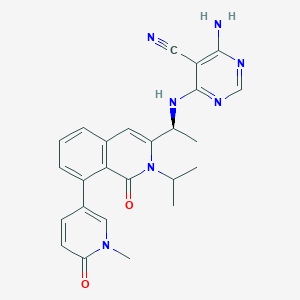

![molecular formula C14H24N4O4 B608189 ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate CAS No. 1998725-11-3](/img/structure/B608189.png)

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Des chercheurs ont exploré ses applications potentielles dans diverses conditions neurologiques, notamment la dépression, la maladie d'Alzheimer, le paludisme cérébral, la sclérose en plaques, l'athérosclérose, l'hépatite et certains cancers .

JHU-083 : est un promédicament qui agit comme un . Il est clivé in vivo pour former le composé actif (DON).

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse détaillées pour le JHU-083 ne sont pas largement documentées. il est synthétisé comme un promédicament, qui se convertit ensuite en DON.

Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle restent limitées.

Analyse Des Réactions Chimiques

Réactions : Le JHU-083 subit principalement . Il cible l'activité de la glutaminase dans les cellules CD11b+ du cerveau.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques à sa synthèse ne sont pas facilement disponibles.

Principaux produits : Le principal produit est la forme active, .

Applications de la recherche scientifique

Conditions neurologiques : Le JHU-083 a été étudié pour la dépression, la maladie d'Alzheimer et le paludisme cérébral.

Sclérose en plaques : Il montre un potentiel dans l'atténuation des déficits physiques et cognitifs associés à la sclérose en plaques.

Athérosclérose : La recherche suggère des avantages potentiels dans la gestion de l'athérosclérose.

Cancer : Le JHU-083 cible les cellules sénescentes dans certains types de cancer.

Mécanisme d'action

Inhibition de la glutaminase : Le JHU-083 inhibe sélectivement l'activité de la glutaminase dans les cellules CD11b+ du cerveau.

Cibles moléculaires : L'inhibition de la glutaminase affecte le métabolisme de la glutamine.

Voies impliquées : Des études supplémentaires sont nécessaires pour élucider les voies spécifiques.

Applications De Recherche Scientifique

Neurological Conditions: JHU-083 has been investigated for depression, Alzheimer’s disease, and cerebral malaria.

Multiple Sclerosis: It shows promise in attenuating physical and cognitive deficits associated with multiple sclerosis.

Atherosclerosis: Research suggests potential benefits in atherosclerosis management.

Cancer: JHU-083 targets senescent cells in certain cancer types.

Mécanisme D'action

Glutaminase Inhibition: JHU-083 selectively inhibits glutaminase activity in brain CD11b+ cells.

Molecular Targets: Glutaminase inhibition affects glutamine metabolism.

Pathways Involved: Further studies are needed to elucidate specific pathways.

Comparaison Avec Des Composés Similaires

Unicité : La caractéristique unique du JHU-083 réside dans son inhibition sélective de la glutaminase.

Composés similaires : Bien que les comparaisons détaillées soient rares, d'autres inhibiteurs de la glutaminase existent dans le paysage de la recherche.

Propriétés

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRCHOFKIPHQBW-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)